molecular formula C11H12F2O B13055794 1-(2,5-Difluorophenyl)pentan-1-one

1-(2,5-Difluorophenyl)pentan-1-one

Cat. No.: B13055794
M. Wt: 198.21 g/mol
InChI Key: IBZHBHQPEXOZKU-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)pentan-1-one is an organic compound with the molecular formula C11H12F2O and a molecular weight of 198.21 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a pentanone chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)pentan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(2,5-Difluorophenyl)pentan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2,5-Difluorophenyl)pentan-1-one can be compared with other similar compounds such as:

    1-(3,5-Difluorophenyl)pentan-1-one: Similar in structure but with different fluorine atom positions, leading to variations in chemical reactivity and applications.

    5-bromo-1-(4-bromo-2,6-difluorophenyl)pentan-1-one:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Properties

Molecular Formula

C11H12F2O

Molecular Weight

198.21 g/mol

IUPAC Name

1-(2,5-difluorophenyl)pentan-1-one

InChI

InChI=1S/C11H12F2O/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7H,2-4H2,1H3

InChI Key

IBZHBHQPEXOZKU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=C(C=CC(=C1)F)F

Origin of Product

United States

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